H-Asn(glcnac-beta-D)-OH

Catalog No.
S579963
CAS No.
2776-93-4
M.F
C12H21N3O8
M. Wt
335.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn(glcnac-beta-D)-OH

CAS Number

2776-93-4

Product Name

H-Asn(glcnac-beta-D)-OH

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Molecular Formula

C12H21N3O8

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1

InChI Key

YTTRPBWEMMPYSW-HRRFRDKFSA-N

SMILES

Array

Synonyms

2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose, 2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine, 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine, AADG, acetylglucosaminylasparagine, asparaginylglucosamine, aspartylglucosamine, aspartylglucosylamine, aspartylglycosamine, N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine, N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine, N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine, N-acetylglucosaminylasparagine, N-ADGP-Asn

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)[O-])[NH3+])CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)[O-])[NH3+])CO)O)O

The exact mass of the compound N-acetylglucosaminylasparagine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. It belongs to the ontological category of N(4)-glycosyl-L-asparagine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Asn(glcnac-beta-D)-OH, CAS 2776-93-4, is the foundational amino acid conjugate representing the innermost core structure of N-linked glycoproteins. [1] This compound consists of L-asparagine linked via its side-chain amide to N-acetyl-β-D-glucosamine (GlcNAc). It serves not only as a critical precursor for the synthesis of more complex glycopeptide fragments but also functions as an endogenous metabolite and a key biomarker for the lysosomal storage disorder Aspartylglucosaminuria. [2] Its utility is primarily as an advanced starting material for chemical or enzymatic synthesis or as a non-interchangeable analytical standard.

Direct substitution of H-Asn(glcnac-beta-D)-OH is infeasible for its primary applications. For solid-phase peptide synthesis (SPPS), its unprotected N-terminus and C-terminus prevent controlled, sequential peptide elongation; for this, an Fmoc-protected derivative such as Fmoc-Asn(GlcNAc)-OH is required. [1] Replacing it with non-glycosylated L-asparagine is unsuitable for any application aiming to study the structural, stability, or cell-signaling roles of N-glycosylation, as the GlcNAc moiety is the critical functional component. [2] Furthermore, using other glycoforms (e.g., with mannose or galactose) or linkage types (e.g., O-linked Ser/Thr) fails to replicate the conserved Asn-GlcNAc core structure essential for mimicking native N-glycoproteins or for specific enzyme-substrate studies.

Precursor Suitability: Advanced Intermediate for SPPS-Ready Building Blocks

Procuring H-Asn(glcnac-beta-D)-OH is a strategic choice for labs equipped for in-house synthesis of protected amino acid building blocks. Standard literature routes to generate Fmoc-Asn(GlcNAc)-OH, the direct precursor for SPPS, often start from unprotected sugars and require multiple steps, including glycosylamine formation and coupling to protected aspartic acid. [1] Starting with H-Asn(glcnac-beta-D)-OH bypasses the initial, often challenging, sugar activation and stereocontrolled glycosylation steps, requiring only subsequent N-terminal Fmoc protection and C-terminal protection if needed, potentially simplifying the workflow and improving overall yield for custom applications.

Evidence DimensionSynthesis Starting Point
Target Compound DataAdvanced intermediate with pre-formed, stereochemically defined Asn-GlcNAc linkage.
Comparator Or BaselineUnprotected GlcNAc and protected Aspartic Acid (Requires de novo linkage synthesis).
Quantified DifferenceReduces the number of core synthesis steps by eliminating the need for glycosylamine formation and aspartic acid coupling.
ConditionsStandard organic synthesis protocols for amino acid protection.

This compound offers a more direct and potentially cost-effective route to custom-protected glyco-amino acids compared to starting from basic sugars and amino acids.

Workflow Incompatibility: Not a Direct Substitute for Fmoc-Protected Analogs in SPPS

This compound possesses unprotected alpha-amino and carboxyl groups, making it fundamentally incompatible with standard stepwise Fmoc-SPPS protocols. In a typical synthesis cycle, a free amine is required for coupling, and a free carboxyl is activated. Using H-Asn(glcnac-beta-D)-OH would lead to uncontrolled polymerization and failed synthesis. [1] The required procurement choice for direct incorporation into a peptide chain via SPPS is its N-α-Fmoc protected counterpart, Fmoc-Asn(GlcNAc)-OH, where the protected amine prevents side reactions and allows for controlled, directional peptide growth. [2]

Evidence DimensionSuitability for Fmoc-SPPS
Target Compound DataUnprotected functional groups; will cause chain termination and/or uncontrolled polymerization.
Comparator Or BaselineFmoc-Asn(GlcNAc)-OH (Has protected N-terminus, enabling controlled, single-addition coupling).
Quantified Difference100% process failure in standard Fmoc-SPPS vs. high-efficiency incorporation for the Fmoc-protected version.
ConditionsStandard automated or manual Fmoc-based solid-phase peptide synthesis.

A buyer must select the Fmoc-protected version for direct use in SPPS; procuring H-Asn(glcnac-beta-D)-OH for this purpose is a critical process error.

Analytical Specificity: The Definitive Standard for Aspartylglucosaminuria (AGU) Diagnosis

H-Asn(glcnac-beta-D)-OH is the specific glycoasparagine that accumulates in the tissues and urine of patients with the lysosomal storage disease Aspartylglucosaminuria (AGU), caused by deficient glycosylasparaginase activity. [1] As such, it is the required, non-interchangeable analytical standard for the development and validation of diagnostic assays, typically using gas chromatography-mass spectrometry (GC-MS). [2] Using a different glyco-amino acid (e.g., with a different sugar) or a non-glycosylated analog would not be a valid calibrant or control for quantifying this specific AGU biomarker.

Evidence DimensionBiomarker Identity
Target Compound DataThe specific molecule that accumulates in AGU pathology.
Comparator Or BaselineOther glyco-amino acids or unmodified asparagine (Not the disease-specific metabolite).
Quantified DifferenceQualitatively different; only H-Asn(glcnac-beta-D)-OH is the correct analyte for AGU diagnosis.
ConditionsClinical diagnostic assays, typically GC-MS or LC-MS based.

For developing or running diagnostic tests for AGU, this exact compound must be procured to ensure analytical accuracy and clinical relevance.

Advanced Precursor for Custom Glyco-Amino Acid Synthesis

Ideal for laboratories that require specialized, non-standard protecting group strategies for their glyco-amino acid building blocks. Using this compound as a starting material simplifies the synthesis of custom Fmoc, Boc, or other protected versions for specific research needs. [1]

Certified Standard for Clinical and Diagnostic Assay Development

The primary use-case for clinical labs and diagnostic kit manufacturers is as a certified reference material and calibrant for quantifying the accumulation of 4-N-(β-N-Acetylglucosaminyl)-L-asparagine in urine or tissue samples for the diagnosis of Aspartylglucosaminuria. [2]

Substrate for Enzymatic and Glycobiology Research

Serves as the natural substrate for studying the kinetics and inhibition of glycosylasparaginase and other enzymes involved in N-glycan processing and degradation pathways. Its use is critical for accurately characterizing enzyme activity.

Physical Description

Solid

XLogP3

-5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

335.13286464 Da

Monoisotopic Mass

335.13286464 Da

Heavy Atom Count

23

UNII

Q9ODP9B8O5

Other CAS

2776-93-4

Wikipedia

N(4)-(beta-N-acetyl-D-glucosaminyl)-L-asparagine

Dates

Last modified: 08-15-2023

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